molecular formula C7H11BrF2 B6229852 4-bromo-1,1-difluorocycloheptane CAS No. 2694744-59-5

4-bromo-1,1-difluorocycloheptane

Cat. No.: B6229852
CAS No.: 2694744-59-5
M. Wt: 213.1
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Description

4-Bromo-1,1-difluorocycloheptane is an organofluorine compound characterized by the presence of bromine and two fluorine atoms attached to a seven-membered cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,1-difluorocycloheptane typically involves the halogenation of cycloheptane derivatives. One common method is the bromination of 1,1-difluorocycloheptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to 1,1-difluorocycloheptane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can lead to the formation of difluorocycloheptanone derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

    Substitution: 4-azido-1,1-difluorocycloheptane, 4-thio-1,1-difluorocycloheptane.

    Reduction: 1,1-difluorocycloheptane.

    Oxidation: 4-bromo-1,1-difluorocycloheptanone.

Scientific Research Applications

4-Bromo-1,1-difluorocycloheptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antifungal and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-bromo-1,1-difluorocycloheptane involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-1,1-difluorocyclohexane
  • 4-Bromo-1,1-difluorocyclopentane
  • 4-Bromo-1,1-difluorocyclobutane

Comparison: 4-Bromo-1,1-difluorocycloheptane is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its smaller ring analogs

Properties

CAS No.

2694744-59-5

Molecular Formula

C7H11BrF2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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